molecular formula C15H26ClNO2 B2849076 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 478784-99-5

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2849076
CAS No.: 478784-99-5
M. Wt: 287.83
InChI Key: BEBZHOCJBCGBJM-UHFFFAOYSA-N
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Description

1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C15H26ClNO2 and its molecular weight is 287.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is used in the synthesis of new propan-2-ol derivatives in the tetrahydroisoquinoline series. These derivatives have shown moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

  • Research on similar compounds, specifically 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrated substantial cardioselectivity compared to those with different group compositions, indicating the potential of this compound in this area (Rzeszotarski et al., 1979).

Asymmetric Synthesis and Radioligand Applications

  • A related compound, S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol, was synthesized for labeling a radioligand, S-CGP 12177, with carbon-11 for studying beta-adrenergic receptors in vivo. This highlights the potential application of this compound in radiopharmaceuticals (Brady et al., 1991).

Conformational Analyses

  • Conformational analyses of similar compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, have been conducted, indicating the significance of this compound in structural chemistry and drug design (Nitek et al., 2020).

Properties

IUPAC Name

1-(butan-2-ylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-5-13(4)16-9-14(17)10-18-15-7-6-11(2)8-12(15)3;/h6-8,13-14,16-17H,5,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBZHOCJBCGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(COC1=C(C=C(C=C1)C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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